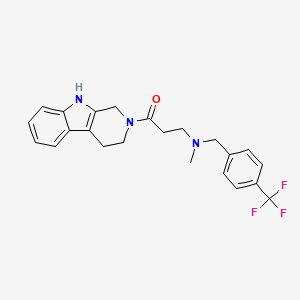
ROS inducer 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ROS inducer 2: is a potent inducer of reactive oxygen species (ROS) with an effective concentration (EC50) of 3.43 μg/mL demonstrated in vitro . It exhibits exceptional bioactivity in vivo against Xanthomonas axonopodis pv. citri and has potential as a bactericidal agent for investigating intractable plant bacterial diseases . ROS, or reactive oxygen species, are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ROS inducer 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
化学反応の分析
Types of Reactions: ROS inducer 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its function as an ROS inducer .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, ROS inducer 2 is used to study the mechanisms of oxidative stress and the role of ROS in various chemical reactions. It serves as a model compound for investigating the effects of ROS on different chemical systems .
Biology: In biological research, this compound is employed to study the effects of ROS on cellular processes, including apoptosis, gene expression, and cell signaling. It is used to induce oxidative stress in cell cultures and investigate the cellular responses to ROS .
Medicine: It is also being explored for its potential in treating bacterial infections and other diseases where ROS play a critical role .
Industry: In the industrial sector, this compound is used in the development of new materials and products that require controlled ROS generation. It is also used in the production of antioxidants and other compounds that modulate ROS levels .
作用機序
ROS inducer 2 exerts its effects by increasing the levels of reactive oxygen species within cells. This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids. The molecular targets of this compound include various enzymes and signaling pathways involved in ROS production and detoxification .
The compound activates pathways that lead to the production of ROS, such as the mitochondrial respiratory chain and NADPH oxidase. It also inhibits antioxidant enzymes, further increasing ROS levels and promoting oxidative stress .
類似化合物との比較
Hydrogen Peroxide (H2O2): A common ROS inducer used in various research applications.
Menadione: A synthetic compound that induces ROS production and is used in cancer research.
Paraquat: A herbicide that generates ROS and is used to study oxidative stress in plants.
Uniqueness: ROS inducer 2 is unique in its high potency and specificity for inducing ROS. Unlike other ROS inducers, it has a well-defined effective concentration and exhibits exceptional bioactivity against specific bacterial pathogens. This makes it a valuable tool for studying ROS-related processes and developing new therapeutic strategies .
特性
分子式 |
C23H24F3N3O |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
3-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C23H24F3N3O/c1-28(14-16-6-8-17(9-7-16)23(24,25)26)12-11-22(30)29-13-10-19-18-4-2-3-5-20(18)27-21(19)15-29/h2-9,27H,10-15H2,1H3 |
InChIキー |
JWOOZYLHBJNYDR-UHFFFAOYSA-N |
正規SMILES |
CN(CCC(=O)N1CCC2=C(C1)NC3=CC=CC=C23)CC4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


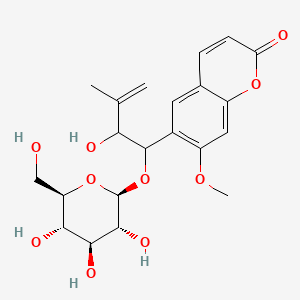

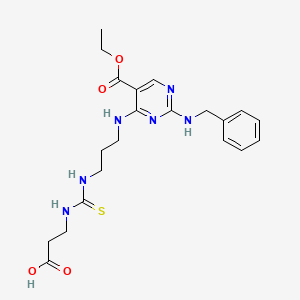
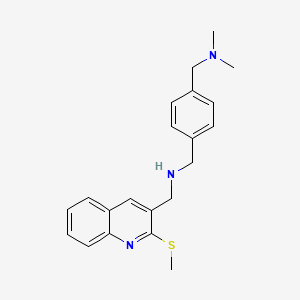
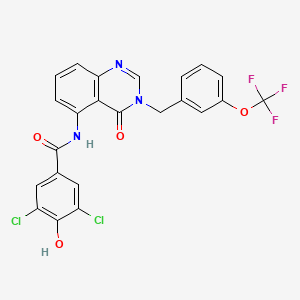
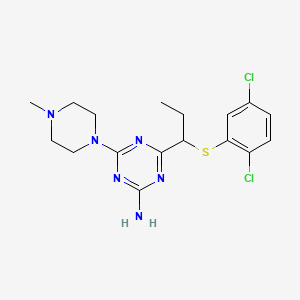
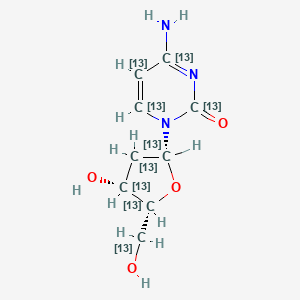
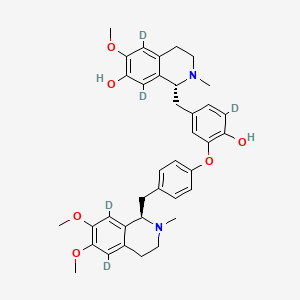





![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
